N-(1-BENZYL-4-PIPERIDYL)-N'-(4-FLUOROPHENYL)UREA
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Overview
Description
N-(1-BENZYL-4-PIPERIDYL)-N’-(4-FLUOROPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The compound’s structure features a benzyl group attached to a piperidine ring, which is further connected to a fluorophenyl group through a urea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-4-PIPERIDYL)-N’-(4-FLUOROPHENYL)UREA typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Urea Formation: The benzylated piperidine is reacted with 4-fluorophenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-(1-BENZYL-4-PIPERIDYL)-N’-(4-FLUOROPHENYL)UREA would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-4-PIPERIDYL)-N’-(4-FLUOROPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the benzyl or fluorophenyl groups.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-4-PIPERIDYL)-N’-(4-FLUOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-BENZYL-4-PIPERIDYL)-N’-(4-CHLOROPHENYL)UREA
- N-(1-BENZYL-4-PIPERIDYL)-N’-(4-METHOXYPHENYL)UREA
- N-(1-BENZYL-4-PIPERIDYL)-N’-(4-NITROPHENYL)UREA
Uniqueness
N-(1-BENZYL-4-PIPERIDYL)-N’-(4-FLUOROPHENYL)UREA is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-16-6-8-17(9-7-16)21-19(24)22-18-10-12-23(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPILVPUGYFCOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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